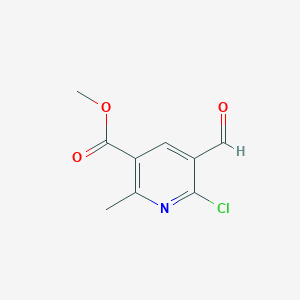
5-Bromo-2-(phenethyloxy)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(phenethyloxy)benzoic acid is an organic compound with the molecular formula C15H13BrO3 and a molecular weight of 321.17 g/mol . It is characterized by the presence of a bromine atom at the 5-position and a phenethyloxy group at the 2-position of the benzoic acid core. This compound is primarily used in research settings and has various applications in chemistry and biology.
Vorbereitungsmethoden
The synthesis of 5-Bromo-2-(phenethyloxy)benzoic acid typically involves the bromination of a suitable precursor followed by etherification. One common method starts with 2-hydroxybenzoic acid, which undergoes bromination to introduce the bromine atom at the 5-position. The resulting intermediate is then reacted with phenethyl bromide under basic conditions to form the desired product .
Industrial production methods for this compound are not well-documented, but the synthesis generally follows similar steps with optimization for large-scale production. Reaction conditions such as temperature, solvent, and catalysts are adjusted to maximize yield and purity.
Analyse Chemischer Reaktionen
5-Bromo-2-(phenethyloxy)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., sulfuric acid), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-(phenethyloxy)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a biochemical tool for studying enzyme interactions and protein functions.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the context of drug development.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 5-Bromo-2-(phenethyloxy)benzoic acid is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The phenethyloxy group may facilitate binding to proteins or enzymes, while the bromine atom could influence the compound’s reactivity and stability. Further research is needed to elucidate the exact pathways and targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-Bromo-2-(phenethyloxy)benzoic acid include:
5-Bromo-2-chlorobenzoic acid: Differing by the presence of a chlorine atom instead of the phenethyloxy group.
2-(Phenethyloxy)benzoic acid: Lacking the bromine atom.
5-Bromo-2-methoxybenzoic acid: Featuring a methoxy group instead of the phenethyloxy group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Eigenschaften
IUPAC Name |
5-bromo-2-(2-phenylethoxy)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO3/c16-12-6-7-14(13(10-12)15(17)18)19-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYUPLPJCKWDTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=C(C=C(C=C2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(tert-butyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2878860.png)
![{5-Oxaspiro[3.4]octan-6-yl}methanamine hydrochloride](/img/structure/B2878862.png)
![10-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione](/img/structure/B2878863.png)

![3-[(3-Methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B2878866.png)

![4-[(1-{[(butan-2-yl)carbamoyl]methyl}-6,7-dimethoxy-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-butyl-N-methylbenzamide](/img/structure/B2878871.png)
![1-(3-morpholin-4-yl-3-oxopropyl)-4-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2878872.png)

![N-(4-fluorophenyl)-2-[4-[oxo(1-piperidinyl)methyl]-1-piperazinyl]acetamide](/img/structure/B2878876.png)

![(Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2878878.png)
